Superior Yield in One-Pot Geminal Acylation-Alkylation: DBAMP vs. Standard HWE Reagents
In a direct application, DBAMP enables a one-pot sequence involving HWE olefination followed by α-alkylation to produce 2-methyl-2-phenyl-4-pentenal in 73-82% overall yield from cyclohexanecarboxaldehyde [1]. This geminal difunctionalization is mechanistically inaccessible to standard HWE reagents such as triethyl phosphonoacetate (TEPA) or diethyl cyanomethylphosphonate (DECP), which terminate at the α,β-unsaturated product stage and cannot participate in the subsequent alkylation step.
| Evidence Dimension | One-Pot Geminal Acylation-Alkylation Yield |
|---|---|
| Target Compound Data | 73-82% overall yield (2-methyl-2-phenyl-4-pentenal) |
| Comparator Or Baseline | Triethyl phosphonoacetate (TEPA); Diethyl cyanomethylphosphonate (DECP) |
| Quantified Difference | TEPA/DECP: 0% yield (reaction not possible); DBAMP: 73-82% yield |
| Conditions | Cyclohexanecarboxaldehyde; n-BuLi/THF; then allyl bromide |
Why This Matters
For synthetic chemists requiring geminal alkylation at a carbonyl carbon, DBAMP is the only viable HWE-class reagent; substituting with TEPA or DECP leads to zero product formation, making DBAMP the sole procurement choice for this transformation.
- [1] Davidsen, S. K.; Phillips, G. W.; Martin, S. F. Geminal Acylation-Alkylation at a Carbonyl Center Using Diethyl N-Benzylideneaminomethylphosphonate: 2-Methyl-2-Phenyl-4-Pentenal. Organic Syntheses 1987, 65, 119. View Source
